molecular formula C9H9NO4 B102383 6-(Ethoxycarbonyl)nicotinic acid CAS No. 17874-78-1

6-(Ethoxycarbonyl)nicotinic acid

Cat. No.: B102383
CAS No.: 17874-78-1
M. Wt: 195.17 g/mol
InChI Key: WCLCDQBGCADVSY-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)nicotinic acid, also known as 6-(Ethoxycarbonyl)pyridine-3-carboxylic acid, is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is a derivative of nicotinic acid, where an ethoxycarbonyl group is attached to the 6-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid. One common method includes the reaction of nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Ethoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-(Ethoxycarbonyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the ethoxycarbonyl group.

    6-Methyl Nicotinic Acid: A derivative with a methyl group at the 6-position instead of an ethoxycarbonyl group.

    6-Chloro Nicotinic Acid: A derivative with a chlorine atom at the 6-position.

Uniqueness

6-(Ethoxycarbonyl)nicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

6-ethoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLCDQBGCADVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342195
Record name 6-(Ethoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-78-1
Record name 6-(Ethoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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